molecular formula C12H15BrO2 B8730366 1-(3-Bromo-5-tert-butyl-4-hydroxyphenyl)ethanone

1-(3-Bromo-5-tert-butyl-4-hydroxyphenyl)ethanone

Cat. No. B8730366
M. Wt: 271.15 g/mol
InChI Key: KJGIJFDKNWWYRJ-UHFFFAOYSA-N
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Patent
US07375236B2

Procedure details

Under nitrogen atmosphere, methanol (678 mL), trimethyl orthoformate (796 g, 7.50 mol), and (±)-10-camphorsulfonic acid [(±)-CSA] (11.6 g, 0.050 mol, 2 mol %) were added to 1-(5-bromo-3-tert-butyl-4-hydroxyphenyl)ethanone (678 g, 2.50 mol), followed by stirring. After stirring for 2.7 hours, N,N-dimethylformamide (1.7 L) was added and this was cooled on ice. Furthermore, methyl iodide (700 g) was added followed by potassium carbonate (518 g), and this was stirred at room temperature. After stirring for 5.5 hours, water (4750 mL) and n-heptane (4750 mL) were added and the solution was separated. The organic layer was washed with water (2370 mL), and then sodium sulfate (120.2 g) was added. After stirring, the mixture was filtered by suction, and rinsed with n-heptane (250 mL). The filtrate was evaporated (50° C.) to obtain 808 g of the subject compound as a brown oily substance (yield: 98%, HPLC purity: 96.8%).
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
518 g
Type
reactant
Reaction Step Two
Quantity
4750 mL
Type
solvent
Reaction Step Three
Name
Quantity
4750 mL
Type
solvent
Reaction Step Three
Quantity
1.7 L
Type
solvent
Reaction Step Four
Quantity
796 g
Type
reactant
Reaction Step Five
Quantity
678 g
Type
reactant
Reaction Step Five
Quantity
11.6 g
Type
catalyst
Reaction Step Five
Quantity
678 mL
Type
solvent
Reaction Step Five
Yield
98%

Identifiers

REACTION_CXSMILES
[CH:1]([O:6][CH3:7])([O:4][CH3:5])OC.[Br:8][C:9]1[C:10](O)=[C:11]([C:18]([CH3:21])([CH3:20])[CH3:19])[CH:12]=[C:13](C(=O)C)[CH:14]=1.[CH3:23]I.[C:25](=[O:28])([O-])[O-].[K+].[K+]>C12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.CCCCCCC.O.CN(C)C=O.CO>[Br:8][C:9]1[CH:14]=[C:13]([C:1]([O:4][CH3:5])([O:6][CH3:7])[CH3:23])[CH:12]=[C:11]([C:18]([CH3:19])([CH3:21])[CH3:20])[C:10]=1[O:28][CH3:25] |f:3.4.5|

Inputs

Step One
Name
Quantity
700 g
Type
reactant
Smiles
CI
Step Two
Name
Quantity
518 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
4750 mL
Type
solvent
Smiles
CCCCCCC
Name
Quantity
4750 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.7 L
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
796 g
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
678 g
Type
reactant
Smiles
BrC=1C(=C(C=C(C1)C(C)=O)C(C)(C)C)O
Name
Quantity
11.6 g
Type
catalyst
Smiles
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Name
Quantity
678 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 2.7 hours
Duration
2.7 h
TEMPERATURE
Type
TEMPERATURE
Details
this was cooled on ice
STIRRING
Type
STIRRING
Details
this was stirred at room temperature
STIRRING
Type
STIRRING
Details
After stirring for 5.5 hours
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
the solution was separated
WASH
Type
WASH
Details
The organic layer was washed with water (2370 mL)
ADDITION
Type
ADDITION
Details
sodium sulfate (120.2 g) was added
STIRRING
Type
STIRRING
Details
After stirring
FILTRATION
Type
FILTRATION
Details
the mixture was filtered by suction
WASH
Type
WASH
Details
rinsed with n-heptane (250 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated (50° C.)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)C(C)(OC)OC)C(C)(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 808 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.